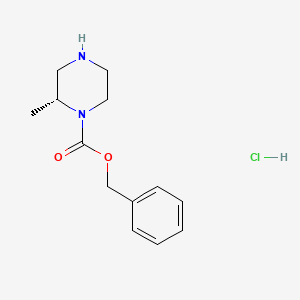

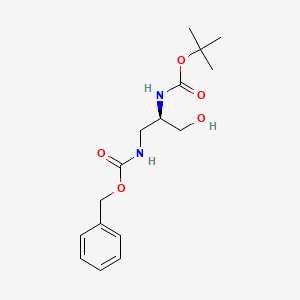

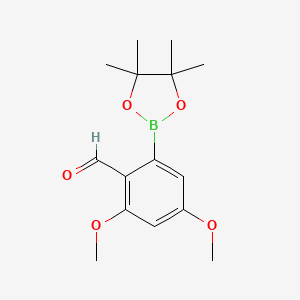

![molecular formula C17H25NO7 B581641 1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine CAS No. 1336874-02-2](/img/structure/B581641.png)

1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

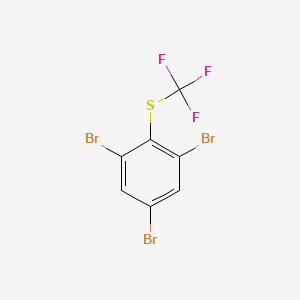

“1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine” is a chemical compound with the molecular formula C17H25NO7 and a molecular weight of 355.38 . It is also known by its IUPAC name, tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbonyl)piperidine-1-carboxylate .

Synthesis Analysis

The synthesis of this compound involves refluxing in absolute ethanol for 48 hours . The solution is then concentrated in vacuo and purified by flash chromatography (DCM) to yield a reddish oil .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring attached to a 1,3-dioxane ring. The dioxane ring is substituted with two methyl groups and two carbonyl groups, making it a 2,2-dimethyl-4,6-dioxo-1,3-dioxane .Physical And Chemical Properties Analysis

This compound has a molecular weight of 355.38 g/mol . Its exact mass is 355.16310214 . It has a complexity of 562 and a topological polar surface area of 99.2Ų . It has 7 hydrogen bond acceptors and no hydrogen bond donors . Its rotatable bond count is 4 .Applications De Recherche Scientifique

Design and Synthesis in Dendrimers

- Study: Sacalis et al. (2019) explored the use of 4-amino-1-(tert-butoxycarbonyl)piperidine (Boc-PD-NH2), a compound structurally related to 1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine, in the synthesis of novel dendritic G-2 melamines. These melamines incorporated piperidin-4-yl groups and were used as central building blocks in new G-2 melamine dendrimers, demonstrating the compound's utility in complex molecular synthesis (Sacalis et al., 2019).

Ring Opening Reactions

- Study: Šafár̆ et al. (2000) investigated the ring-opening reactions of a related compound, 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, with cyclic secondary amines like piperidine. This study provides insights into the chemical behavior and potential applications of 1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine in synthetic chemistry (Šafár̆ et al., 2000).

Synthesis of Novel Compounds

- Study: Kilonda et al. (1994) described the transformation of a salt derivative of 1-amino-1-deoxy-D-glucitol into N-BOC protected compounds, which include structures akin to 1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine. This highlights the compound's relevance in the synthesis of diverse organic molecules (Kilonda et al., 1994).

HIV-1 Inhibitors

- Study: Dai Qiu-yun (2011) conducted research on the synthesis of bicyclic piperidine-based compounds, including those with N-BOC protected piperidine motifs, for potential use as HIV-1 inhibitors. This demonstrates the possible application of 1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine in medicinal chemistry (Dai Qiu-yun, 2011).

Mécanisme D'action

Target of Action

It is often used as a building block in the synthesis of various pharmaceutical compounds .

Biochemical Pathways

The compound is a crucial building block in the synthesis of innovative pharmaceutical compounds .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the final pharmaceutical compound that this molecule is used to synthesize .

Propriétés

IUPAC Name |

tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbonyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO7/c1-16(2,3)25-15(22)18-8-6-10(7-9-18)12(19)11-13(20)23-17(4,5)24-14(11)21/h10-11H,6-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLXQDIQYCBDHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)C(=O)C2CCN(CC2)C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.